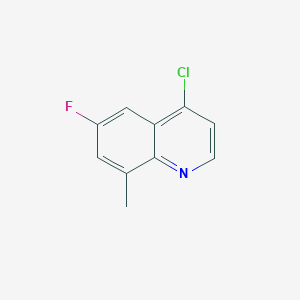

4-Chloro-6-fluoro-8-methylquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical and Biological Investigations

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. orientjchem.orgnih.gov This "privileged scaffold" is present in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. orientjchem.orgbohrium.com The versatility of the quinoline ring allows for the design and synthesis of novel bioactive compounds with potential therapeutic applications. orientjchem.orgontosight.ai

The biological significance of quinoline derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. orientjchem.orgnih.govijpsjournal.com The ability of the quinoline nucleus to be modified with various functional groups allows medicinal chemists to fine-tune its biological activity and develop potent therapeutic agents. orientjchem.org For instance, quinoline-based compounds have shown promise as inhibitors of cell proliferation, angiogenesis, and cell migration in cancer studies. nih.gov The ongoing research into quinoline derivatives continues to unveil new therapeutic possibilities for a range of diseases. orientjchem.orgnih.gov

Academic Context of Halogen Substitution in Quinoline Systems

Halogen-containing quinolines are of particular interest due to their potential for enhanced bioactivity and as versatile intermediates for further chemical modifications. nih.gov The halogen atom can serve as a handle for introducing other functional groups through various chemical reactions, enabling the synthesis of diverse libraries of quinoline derivatives for biological screening. nih.gov For example, the presence of a chlorine atom can make a specific position on the quinoline ring more susceptible to nucleophilic substitution, allowing for the attachment of different molecular fragments. youtube.commdpi.com Research has demonstrated that halogenated quinolines can exhibit potent antibacterial and anticancer activities. nih.govacs.org

Research Landscape of 4-Chloro-6-fluoro-8-methylquinoline and Related Structures

Within the broad class of halogenated quinolines, compounds like this compound and its structural analogs have attracted academic interest. These molecules serve as important building blocks in the synthesis of more complex and potentially bioactive compounds. chemicalbook.comevitachem.com The specific substitution pattern of a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 8-position imparts unique chemical properties to the quinoline core.

The chlorine atom at the 4-position is particularly noteworthy as it is a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mdpi.comresearchgate.net This reactivity makes compounds like this compound valuable intermediates in the development of novel therapeutic agents. evitachem.com The synthesis and chemical reactions of related structures, such as 4-chloro-6-methylquinoline (B97876) and 4-chloro-2,6-dimethylquinoline, have been explored in the literature. researchgate.netuni.lu Furthermore, the biological activities of various halogenated quinolines, including those with different substitution patterns, have been investigated, highlighting the potential of this class of compounds in drug discovery. nih.govjst.go.jp

Data Tables

Table 1: Related Halogenated Quinoline Structures and Their Chemical Identifiers

| Compound Name | Molecular Formula | PubChem CID |

| 4-Chloro-6-fluoro-2-methylquinoline | C10H7ClFN | 87694 nih.gov |

| 6-Bromo-4-chloro-8-fluoro-2-methylquinoline | C10H6BrClFN | 43668643 uni.lu |

| 4-Chloro-6-methylquinoline | C10H8ClN | 824624 uni.lu |

| 8-Bromo-4-chloro-6-methylquinoline | C10H7BrClN | - bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZNMMHSDBYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 Chloro 6 Fluoro 8 Methylquinoline

Established Synthetic Routes to the Quinoline (B57606) Core

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted derivatives. The synthesis of a 6-fluoro-8-methyl substituted quinoline core typically commences with an appropriately substituted aniline (B41778), in this case, 4-fluoro-2-methylaniline (B1329321).

Condensation Reactions in Quinoline Scaffold Assembly

Condensation reactions are fundamental to the assembly of the quinoline scaffold, involving the reaction of an aniline derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring of the aniline.

The Skraup synthesis is a classic method for preparing quinolines, first reported by Zdenko Hans Skraup in 1880. nih.govsigmaaldrich.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govsigmaaldrich.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. scholaris.ca

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. nih.govscholaris.ca This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. nih.govscholaris.ca

To synthesize a quinoline with the desired substitution pattern, 4-fluoro-2-methylaniline could be reacted with an appropriate α,β-unsaturated carbonyl compound. For example, reaction with crotonaldehyde (B89634) would introduce a methyl group at the 2-position of the quinoline ring. The reaction mechanism is thought to involve the formation of an imine, followed by a series of additions and cyclization steps. nih.gov One of the challenges with the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under acidic conditions, which can be mitigated by using biphasic reaction media or by generating the unsaturated carbonyl in situ. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. google.com The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. google.com

To apply this method to the synthesis of a 6-fluoro-8-methylquinoline (B1532083) derivative, a suitably substituted isatin would be required. The resulting quinoline-4-carboxylic acid could then be decarboxylated to afford the desired quinoline core. While versatile, the Pfitzinger reaction is dependent on the availability of the appropriately substituted isatin, which may require a separate multi-step synthesis.

A plausible route to the precursor of 4-chloro-6-fluoro-8-methylquinoline, which is 6-fluoro-8-methylquinolin-4-one (or its tautomer 4-hydroxy-6-fluoro-8-methylquinoline), would be the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. nih.gov The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Saponification and subsequent decarboxylation would then yield the desired 6-fluoro-8-methylquinolin-4-one. A similar pathway has been described for the synthesis of 4-chloro-8-trifluoromethyl-quinoline, starting from o-trifluoromethyl-aniline. google.com

Halogenation Strategies for Chloro- and Fluoro-Substituents

The introduction of halogen atoms onto the quinoline scaffold is a critical step in the synthesis of this compound. The fluorine atom is typically incorporated from the start, using a fluorinated aniline precursor. The chlorine atom at the 4-position is generally introduced in a later step.

The most common method for introducing a chlorine atom at the 4-position of a quinoline ring is through the conversion of a 4-hydroxyquinoline (B1666331) (quinolin-4-one). The hydroxyl group at this position is readily substituted by a chlorine atom using a chlorinating agent.

A widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com The reaction involves heating the 4-hydroxyquinoline derivative with the chlorinating agent. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been achieved by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com A similar procedure would be expected to convert 6-fluoro-8-methylquinolin-4-one to the target compound, this compound. The Vilsmeier-Haack reagent, generated from phosphorus oxychloride and a substituted formamide (B127407) like DMF, is also a powerful tool for certain chlorination and formylation reactions of aromatic and heterocyclic compounds, and can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. nih.gov

Ortho-Lithiation and Directed Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. organic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgresearchgate.net For quinoline systems, the nitrogen atom within the ring can act as a directing group, although its influence can be complex.

The selective lithiation of chloroquinolines has been demonstrated using lithium diisopropylamide (LDA) at low temperatures. rsc.org For instance, 4-chloroquinoline (B167314) can be selectively lithiated at the C-3 position. rsc.org This principle of using a directing group to achieve regioselective deprotonation, followed by quenching with a halogenating electrophile (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine), is a cornerstone of this approach. rsc.org The versatility of this methodology is enhanced by the subsequent reactivity of the introduced halogen. rsc.org

For 8-substituted quinolines, a metal-free protocol has been developed for the regioselective C-H halogenation at the C5 position. nih.govuwindsor.ca This method employs inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature with high functional group tolerance. nih.govuwindsor.ca Although this directs halogenation to C5, it highlights how substituents can control the regioselectivity of halogenation on the quinoline core. The choice of base and reaction conditions is critical, as the use of alkyllithiums with haloquinolines can lead to competitive halogen-metal exchange, especially with bromides and iodides. sciencemadness.orgrsc.org

Methyl Group Introduction at Position 8

The introduction of a methyl group at the C8 position of the quinoline ring is a key synthetic step that can be achieved through various methods. Often, this is accomplished by starting with a pre-functionalized aniline derivative. For example, the Skraup synthesis, a classic method for quinoline synthesis, can be performed with m-toluidine. researchgate.net This reaction typically yields a mixture of 7-methyl- and 5-methylquinolines. researchgate.net Subsequent nitration of this mixture can selectively yield 7-methyl-8-nitroquinoline, demonstrating how existing groups direct further functionalization. researchgate.net

More modern approaches focus on the direct C-H functionalization of the quinoline core. Site-selective C8-alkylation of quinolines has been achieved using cyclopropyl (B3062369) alcohols as alkylating agents in the presence of Co(III) catalysis, with an N-oxide serving as a chelating group. uwindsor.ca Rh(III)-catalyzed regioselective methylation of the C(sp³)-H bond of 8-methylquinolines with organoboron reagents has also been described, though this method modifies an existing methyl group rather than introducing it. baranlab.org A mini-review highlights various methods for introducing methyl groups into pyridines and quinolines, including using DMSO as a methylating agent under photoredox catalysis conditions. organic-chemistry.org

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound. Metal-catalyzed cross-coupling reactions are particularly prominent, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. rsc.orgnih.gov It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. rsc.orgnih.gov

This reaction is particularly relevant for the synthesis of substituted quinolines. For instance, 4-chloroquinoline derivatives are effective substrates for Suzuki-Miyaura coupling with various arylboronic acids. acs.orgacs.org These reactions are typically catalyzed by a Pd(0) species, such as Tetrakis(triphenylphosphine)palladium(0), and proceed in the presence of a base. acs.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org One-pot procedures combining Suzuki-Miyaura coupling with other transformations, such as intramolecular direct arylation, have been developed for the rapid synthesis of complex quinoline-based frameworks. researchgate.net

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 4-(2-bromophenoxy)quinoline | Phenylboronic acid | K₂CO₃ | NMP | 135 | up to 95 | researchgate.net |

| Pd(PPh₃)₄ | 4-chloro quinoline derivative | Arylboronic acid | - | - | - | - | acs.org |

| PdCl₂(dppf) | 4-chloro-8-tosyloxyquinoline | Arylboronic acid | - | Anhydrous | - | High | acs.org |

This table presents a selection of reported conditions for Suzuki-Miyaura reactions on quinoline scaffolds. Specific conditions vary based on the exact substrates used.

The Heck reaction, also known as the Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling chemistry. It facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction has been adapted for the synthesis of quinolines.

A modified Larock method utilizes a Heck reaction between 2-bromoanilines and allylic alcohols to synthesize substituted quinolines in a one-pot process. This sequence involves an initial Heck coupling/isomerization to form a β-aryl ketone, which then undergoes intramolecular condensation and subsequent dehydrogenation to yield the quinoline product. One-pot protocols that combine a Mizoroki-Heck reaction with a direct arylation step have also been reported for preparing π-extended quinolines, demonstrating the power of tandem catalytic processes. researchgate.net The Heck reaction is valued for its ability to form C-C bonds under relatively mild conditions and has a broad substrate scope. researchgate.net

| Catalyst | Ligand | Substrate 1 | Substrate 2 | Base | Yield (%) | Reference |

| Pd(OAc)₂ or [Pd(allyl)Cl]₂ | Biaryl phosphine (B1218219) | 2-Bromoaniline | Allylic alcohol | Cy₂NMe | - | |

| Pd(OAc)₂ | None | 4-(2-bromophenoxy)quinoline | - | K₂CO₃ | up to 95 | researchgate.net |

This table summarizes exemplary conditions for Heck reactions used in quinoline synthesis.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the synthetic methodologies and strategic pathways for the chemical compound This compound corresponding to the detailed outline provided.

The performed searches for nucleophilic substitution reactions (including amination, hydrazination, thiolation, alkoxylation, and azidation), oxidation to N-oxides, reduction to dihydroquinolines, and microwave-assisted synthesis enhancements yielded no results specifically for this compound.

While research exists for other substituted quinolines, such as 4-chloro-8-fluoro-2-methylquinoline (B101216), 4-chloro-8-methylquinolin-2(1H)-one, and 4,7-dichloroquinoline, extrapolating these findings would not adhere to the strict requirement of focusing solely on this compound. Therefore, it is not possible to generate a scientifically accurate article that meets the specific requirements of the provided outline for this particular compound.

Nucleophilic Substitution Reactions (SNAr) on Halogenated Quinoline Scaffolds

Methodological Challenges in Synthesis

The creation of this compound is accompanied by several methodological hurdles that require careful consideration and optimization. These challenges range from controlling the placement of functional groups to ensuring the purity of the final product.

Regioselectivity Control in Multi-substituted Quinoline Formation

Achieving the desired substitution pattern in multi-substituted quinolines is a significant challenge. The inherent electronic properties of the quinoline ring direct incoming substituents to specific positions, which may not always align with the desired isomer.

The Challenge of Isomer Formation: The synthesis of substituted quinolines often leads to a mixture of isomers, which can be difficult to separate. For instance, in the synthesis of fluoro-8-quinolinols, the Baltz-Schiemann reaction on 6-amino-8-quinolinol yielded a mixture of 6-fluoro-, 5-fluoro-, and 7-fluoro-8-quinolinols. fordham.edu This highlights the difficulty in directing the fluorine to the desired position.

Controlling Substitution: The reactivity of different positions on the quinoline ring can be influenced by the existing substituents. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution consistently occurs at the 4-position, demonstrating a high degree of regioselectivity. mdpi.comresearchgate.net This is attributed to the electronic properties of the quinazoline (B50416) ring, where the carbon at position 4 is more susceptible to nucleophilic attack. mdpi.comresearchgate.net However, this inherent regioselectivity might not always favor the desired product in other quinoline syntheses.

Strategic Synthesis: To overcome these challenges, synthetic strategies must be carefully designed. This may involve using starting materials that already contain the desired substitution pattern or employing directing groups to guide the introduction of new substituents. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often suffer from harsh conditions and lack of specific regioselectivity. nih.gov More modern, metal-free approaches and modifications to these classical methods are being developed to improve efficiency and control. nih.gov

Minimization of Byproduct Formation

The formation of unwanted byproducts is a common issue in organic synthesis, leading to lower yields and complicating the purification process.

Side Reactions: In quinoline synthesis, various side reactions can occur. For example, the thiation of quinolinones with reagents like phosphorus pentasulfide can lead to a mixture of 2- and 4-thiated products, often in poor yields. researchgate.net

Polymerization: Acid-catalyzed polymerization of starting materials, particularly in reactions like the Doebner-von Miller synthesis, can significantly reduce the yield of the desired quinoline product. nih.gov

Influence of Reaction Conditions: The choice of reagents and reaction conditions plays a crucial role in minimizing byproducts. For instance, a Chinese patent describes a method for preparing 8-chloroquinolone derivatives where high temperatures during cyclization can lead to impurity formation. google.com The development of milder reaction conditions is therefore a key area of research. researchgate.net

Optimization of Reaction Conditions: Temperature, pH, Catalyst, Solvent Effects

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound.

Temperature: Temperature can have a significant impact on reaction outcomes. For example, in the removal of quinoline from oil using ionic liquids, an increase in temperature from 25 °C to 60 °C led to a decrease in removal efficiency, indicating that the process is exothermic. mdpi.com In contrast, some syntheses require elevated temperatures to proceed at a reasonable rate. nih.govresearchgate.net

pH and Catalysts: The acidity or basicity of the reaction medium, along with the presence of a catalyst, can dramatically influence the course of a reaction. Many modern quinoline syntheses utilize catalysts to improve efficiency and selectivity under milder conditions. nih.govorganic-chemistry.org For instance, FeCl3 has been used to catalyze the synthesis of 2,4-diaryl quinolines. researchgate.net The development of environmentally friendly, reusable catalysts is an active area of research. nih.gov

Solvent: The choice of solvent can affect reaction rates, yields, and even the regioselectivity of the reaction. The use of greener solvents like ethanol (B145695) or even solvent-free conditions is becoming more common to reduce the environmental impact of chemical synthesis. nih.govtandfonline.com

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis

| Parameter | Effect on Reaction | Example | Citation |

| Temperature | Can influence reaction rate and byproduct formation. Higher temperatures do not always lead to better yields. | Denitrogenation efficiency of quinoline decreased with increasing temperature. | mdpi.com |

| Catalyst | Can improve reaction efficiency, selectivity, and allow for milder conditions. | FeCl3 catalyzed the synthesis of 2,4-diaryl quinolines. | researchgate.net |

| Solvent | Affects solubility, reaction rates, and can influence the reaction pathway. Greener solvents are preferred. | Ethanol used as a solvent in a one-pot synthesis of substituted quinolines. | nih.gov |

| pH | Can be critical for reactions involving protonation or deprotonation steps. | Acidic conditions are often used in classical quinoline syntheses like the Skraup reaction. | nih.gov |

Purification Techniques for High Purity Product Isolation

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Principle: The crude product is dissolved in a suitable solvent and passed through a column packed with an adsorbent material, typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the eluent) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the adsorbent and their solubility in the eluent.

Application: This technique is effective for separating compounds with different polarities. In the context of quinoline synthesis, column chromatography is often used to separate the desired product from isomeric byproducts and other impurities. google.comnih.gov For example, a Chinese patent for the preparation of 8-chloroquinolone derivatives mentions the use of silica gel column chromatography for purification. google.com

Recrystallization is a purification technique used to remove impurities from a solid compound.

Principle: The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The purified crystals can then be collected by filtration and washed with a cold solvent to remove any remaining impurities.

Application: Recrystallization is a powerful technique for obtaining high-purity crystalline solids. google.com The choice of solvent is crucial for successful recrystallization. A patent for purifying a quinolinecarboxylic acid derivative describes a process of heating the compound in a specific solvent, followed by cooling to precipitate the purified crystals. google.com Washing the collected crystals with an appropriate solvent is also a critical step to ensure high purity.

Table 2: Purification Techniques for Quinolines

| Technique | Principle | Application in Quinoline Synthesis | Citation |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Used to separate isomeric byproducts and other impurities. | google.comnih.gov |

| Recrystallization | Purification based on differences in solubility. | Used to obtain high-purity crystalline products. | google.com |

| Washing | Removal of soluble impurities from a solid product. | Used after filtration to remove residual impurities. | google.com |

Scalability Considerations for Research Synthesis

The translation of a synthetic route from a laboratory scale to a larger, research-synthesis scale introduces a number of critical considerations that can impact the efficiency, safety, and cost-effectiveness of the process. While the fundamental chemical transformations remain the same, their implementation on a larger scale requires careful optimization of reaction parameters and may necessitate the use of specialized equipment.

Continuous flow chemistry has emerged as a powerful tool to address many of the challenges associated with scaling up chemical reactions. researchgate.net By passing the reactants through a heated and pressurized reactor, continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The use of continuous stirred-tank reactors (CSTRs) and packed-bed reactors has been successfully applied to the synthesis of quinoline-based active pharmaceutical ingredients, demonstrating the potential for high-yielding, multigram-scale production. nih.gov

The choice of reagents and their stoichiometry also becomes more critical at a larger scale. For the chlorination step, while phosphorus oxychloride (POCl3) is a highly effective and common reagent, its use in large quantities requires careful handling due to its corrosive and reactive nature. nih.govnih.gov Solvent-free chlorination protocols using equimolar amounts of POCl3 in a sealed reactor have been developed for various nitrogen-containing heterocycles, offering a more atom-economical and environmentally friendly alternative to traditional methods that use a large excess of the chlorinating agent. nih.gov

Advanced Structural Elucidation and Analytical Characterization of 4 Chloro 6 Fluoro 8 Methylquinoline

High-Resolution Spectroscopic Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. The resulting spectrum is unique to the compound's molecular structure.

Table 2: Predicted FT-IR Vibrational Frequencies for 4-Chloro-6-fluoro-8-methylquinoline

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Methyl (CH₃) C-H stretching |

| 1620-1580 | C=C and C=N ring stretching |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 1470-1430 | CH₃ asymmetric/symmetric bending |

| 1270-1200 | C-F stretching |

| 850-750 | C-Cl stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the quinoline (B57606) ring system and the C-Cl bond. For related compounds like 8-chloroquinoline, FT-Raman spectra have been recorded and analyzed to assign fundamental vibrational modes. researchgate.net The intense bands in the Raman spectrum are often associated with the skeletal vibrations of the aromatic rings. uliege.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound. The UV-Vis spectrum is characterized by the wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity values (ε). The spectrum of quinoline and its derivatives typically displays multiple absorption bands arising from π→π* electronic transitions within the aromatic system. researchgate.net For instance, the UV-Vis spectrum of 6-chloroquinoline in ethanol (B145695) shows distinct absorption maxima that are characteristic of the quinoline chromophore. researchgate.net The specific substitution pattern of this compound, including the chloro, fluoro, and methyl groups, will influence the precise position and intensity of these absorption bands.

Table 3: Representative UV-Vis Absorption Maxima for a Substituted Quinoline

| Solvent | λₘₐₓ (nm) | Type of Transition |

| Ethanol | ~225 | π→π |

| Ethanol | ~280 | π→π |

| Ethanol | ~310-320 | n→π* / π→π* |

Note: This table shows typical absorption regions for chloro-substituted quinolines. The exact λₘₐₓ values for this compound would need to be determined experimentally.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. For a molecule like this compound, X-ray crystallography would provide an unambiguous confirmation of the substitution pattern on the quinoline ring.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be determined. The crystal structures of many related quinoline derivatives, such as 4-chloro-6,7-dimethoxyquinoline and 8-chloro-2-methylquinoline, have been determined, revealing details about their molecular geometry and intermolecular interactions, such as π–π stacking. nih.govnih.gov A similar analysis of this compound would yield a detailed crystallographic information file (CIF), including key parameters like those shown in the example table below.

Table 4: Example Crystallographic Data for a Substituted Chloroquinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 |

| b (Å) | 4.6499 |

| c (Å) | 18.274 |

| β (°) ** | 105.786 |

| Volume (ų) ** | 1026.4 |

| Z | 4 |

Note: Data presented is for the analogous compound 4-chloro-6,7-dimethoxyquinoline and serves as an example of the type of information obtained from an X-ray crystallographic study. nih.gov

Single-Crystal X-ray Diffraction Analysis

As of this writing, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly available literature. However, analysis of structurally similar quinoline derivatives allows for a theoretical postulation of its crystallographic parameters. It is anticipated that the compound would crystallize in a common space group, with unit cell dimensions influenced by the packing of the substituted quinoline rings. The data table below represents a hypothetical set of crystallographic parameters that could be expected for this compound, based on known quinoline structures.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are placeholders and would need to be determined experimentally.

Analysis of Quinoline Core Planarity and Conformation

The quinoline ring system is inherently aromatic and therefore largely planar. However, substituents on the ring can induce minor deviations from perfect planarity. In this compound, the chlorine, fluorine, and methyl groups are not expected to cause significant distortion of the quinoline core. The planarity of the bicyclic system is crucial for effective π-π stacking interactions. Torsional angles between the quinoline ring and its substituents would be a key aspect of a detailed conformational analysis, which would be determined from single-crystal X-ray diffraction data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. wikipedia.org This is essential for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₇ClFN, the theoretical elemental composition can be calculated. Experimental determination of these values would serve to confirm the purity and identity of the compound. nih.gov

Theoretical Elemental Composition of this compound (C₁₀H₇ClFN)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 61.39 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.61 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.12 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.16 |

| Total | 195.624 | 100.00 |

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 6 Fluoro 8 Methylquinoline

Role of Halogen and Methyl Substituents in Reactivity

Steric and Electronic Influences of the Methyl Group

The methyl group at the 8-position introduces both steric and electronic effects that modulate the reactivity of the quinoline (B57606) core. acs.org Electronically, the methyl group is weakly electron-donating, which can slightly counteract the deactivating effects of the halogens. However, its primary influence is often steric. The position of the methyl group can direct the regioselectivity of reactions by sterically hindering certain positions. acs.orgkhanacademy.org For instance, a methyl group at a specific position can favor C-H bond activation at either the 2 or 4 positions. acs.org In the case of 8-methylquinolines, the steric bulk of the methyl group can influence the accessibility of adjacent positions to incoming reagents. rsc.org

Specific Reaction Types and Mechanisms

The unique substitution pattern of 4-Chloro-6-fluoro-8-methylquinoline allows for a variety of specific chemical transformations, each with distinct mechanistic pathways.

Detailed Mechanisms of Nucleophilic Substitution at Positions 4 and 6

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for haloquinolines. nih.gov In this compound, both the C-4 and C-6 positions are activated for nucleophilic attack due to the attached halogens.

The general mechanism for SNAr involves two steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Leaving Group Departure: The halogen atom departs as a halide ion, restoring the aromaticity of the ring.

The relative reactivity of the 4- and 6-positions towards nucleophiles depends on several factors, including the nature of the nucleophile and the reaction conditions. Generally, the 4-position in quinolines is more activated towards nucleophilic substitution than other positions. Studies on related haloquinolines have shown that the 4-chloro group is readily displaced by various nucleophiles. mdpi.com Similarly, the fluorine at C-6 is also a potential site for nucleophilic attack, and its reactivity can be compared to the chlorine at C-4. ossila.com The specific leaving group ability (Cl vs. F) will also play a role in determining the preferred site of substitution.

Regioselective Reactions and Positional Isomerism Effects

The substituents on the quinoline ring direct the outcome of chemical reactions, leading to specific positional isomers. The electron-withdrawing nature of the halogens at positions 4 and 6 makes these sites the primary targets for nucleophiles. quora.comacs.org The methyl group at position 8, while primarily exerting a steric influence, can also affect the electronic distribution and, consequently, the regioselectivity of certain reactions. acs.orgechemi.com For example, in the halogenation of 8-substituted quinolines, the reaction can be directed to the C5-position. researchgate.netrsc.org The interplay of these electronic and steric effects allows for controlled functionalization of the quinoline core.

Ring Opening and Ring Closure (RORC) Heteroannulation

Quinoline derivatives can undergo ring-opening and ring-closure (RORC) reactions, which are important for the synthesis of fused heterocyclic systems. youtube.com These reactions often proceed through electrocyclic mechanisms, where the outcome is governed by the principles of orbital symmetry. youtube.comyoutube.com The reaction can be initiated by thermal or photochemical means, leading to either conrotatory or disrotatory ring opening/closing. youtube.com While specific RORC reactions for this compound are not extensively detailed in the provided context, the general principles apply. For instance, the formation of quinolone-fused multiring heterocycles has been achieved through strategies involving Claisen rearrangement and ring-closing metathesis on functionalized quinolone cores. researchgate.net Such strategies could potentially be adapted for derivatives of this compound to generate novel polycyclic structures.

Cross-Coupling Reactivity at Halogenated Positions

The carbon-halogen bonds in this compound are key handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C4-position is particularly susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), initiating a catalytic cycle. While the C6-fluoro group is generally more stable and less reactive under typical cross-coupling conditions, its electronic influence can modulate the reactivity of the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.netlibretexts.org For this compound, the C4-chloro atom is the primary site for this transformation. The reaction typically involves a palladium catalyst, a base, and an aryl or vinyl boronic acid or its ester. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the arylated or vinylated quinoline and regenerate the Pd(0) catalyst. libretexts.org

In analogous systems, such as the coupling of 4-chloro quinoline derivatives with various boronic acids, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. researchgate.net For the related 4-chloro-8-tosyloxyquinoline, successful Suzuki-Miyaura coupling with arylboronic acids was achieved using Pd(PPh₃)₄ as the catalyst and potassium carbonate (K₂CO₃) as the base in a solvent like N,N-Dimethylformamide (DMF). researchgate.net These conditions are expected to be effective for the arylation of this compound.

| Aryl Halide Substrate (Analogue) | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Chloro quinoline derivatives | Arylboronic acids | Pd(PPh₃)₄ | Not specified | Not specified | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | researchgate.net |

| Aryl Chlorides | Arylboronic acids | Pd(OAc)₂/PCy₃ | Various | Various | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org For this compound, Sonogashira coupling at the C4-position would introduce an alkynyl substituent, a versatile functional group for further transformations. The reaction proceeds via a palladium cycle, similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step with the palladium complex. wikipedia.org

Studies on similar heterocyclic systems, like 4-chloro-2-trichloromethylquinazoline, have demonstrated successful Sonogashira reactions. researchgate.net Likewise, the coupling of bromocyanofluoro pyridine (B92270) derivatives with various terminal alkynes using Pd(PPh₃)₄ and copper(I) iodide (CuI) highlights the feasibility of this reaction on halogenated, nitrogen-containing heterocycles. soton.ac.uk These precedents suggest that this compound would readily couple with a range of terminal alkynes under standard Sonogashira conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is instrumental for installing primary or secondary amine functionalities onto the quinoline core at the C4-position, replacing the chlorine atom. The catalytic system consists of a palladium precursor and a suitable phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) being essential. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphines like Josiphos-type ligands (e.g., CyPFtBu) or biarylphosphine ligands (e.g., BINAP) often providing optimal results for the amination of heteroaryl chlorides. nih.gov

Research on the amination of 4-haloquinolines has shown that these substrates couple efficiently with various amines. nih.gov For instance, the successful coupling of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with primary amines was achieved using a Pd(OAc)₂/CyPFtBu catalyst system. nih.gov Similarly, the Buchwald-Hartwig amination has been applied to 6-bromo-4-trifluoromethyl-quinolines to introduce morpholine (B109124) and pyrrolidine (B122466) moieties in high yields. rsc.org

| Aryl Halide Substrate (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 9-Chloro-1,2,3,4-tetrahydroacridine | n-Heptylamine | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | nih.gov |

| 6,7-Dichloro-5,8-quinolinequinone | Anilines | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | scienceopen.com |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine, Pyrrolidine | Not specified | Not specified | Not specified | rsc.org |

Derivatization Strategies for Advanced Chemical Building Blocks

The halogen substituents of this compound are key gateways for its elaboration into more complex and functionally diverse molecules. The cross-coupling reactions discussed previously represent primary derivatization strategies. By selectively reacting the C4-chloro position, a wide array of functionalized quinoline analogues can be synthesized, which in turn serve as advanced chemical building blocks for various applications, including the construction of novel heterocyclic systems. The reactivity of halogenated quinolines in palladium-catalyzed reactions is a well-established tool for creating molecular diversity. ossila.com

The application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to this compound provides direct access to a library of C4-substituted analogues.

C4-Aryl/Vinyl Analogues: Through Suzuki-Miyaura coupling, a diverse range of aryl or vinyl groups can be appended to the C4-position. This allows for the modulation of steric and electronic properties, which is crucial in fields like drug discovery and materials science.

C4-Alkynyl Analogues: The Sonogashira reaction introduces a rigid, linear alkynyl linker at the C4-position. This functionality is a valuable precursor for further reactions, such as click chemistry, cyclizations, or reductions.

C4-Amino Analogues: Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines. The resulting amino-quinolines are important pharmacophores and can act as handles for further derivatization, for example, through amide bond formation or reductive amination.

| Starting Material | Reaction Type | Coupling Partner | General Product Structure |

|---|---|---|---|

| This compound | Suzuki-Miyaura | R-B(OH)₂ (Aryl/Vinyl Boronic Acid) | 4-Aryl/Vinyl-6-fluoro-8-methylquinoline |

| Sonogashira | R-C≡CH (Terminal Alkyne) | 4-Alkynyl-6-fluoro-8-methylquinoline | |

| Buchwald-Hartwig | R¹R²NH (Primary/Secondary Amine) | 4-(R¹R²N)-6-fluoro-8-methylquinoline |

The functionalized quinoline analogues derived from this compound are not merely end products but are valuable intermediates for the synthesis of more elaborate heterocyclic compounds. The strategic introduction of reactive functional groups via cross-coupling opens pathways to novel ring systems.

For instance, a C4-alkynyl quinoline derivative, synthesized via the Sonogashira reaction, can undergo intramolecular cyclization reactions. If the coupling partner contains a suitably positioned nucleophile (e.g., a hydroxyl or amino group), a subsequent cyclization can lead to the formation of new five- or six-membered rings fused to the quinoline system. Domino reactions combining intermolecular Sonogashira coupling with an intramolecular cyclization provide efficient routes to complex, polycyclic aromatic systems.

Similarly, a C4-amino quinoline, obtained from a Buchwald-Hartwig reaction, can be a key building block. The amino group can react with bifunctional electrophiles to construct new heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a pyrimido[4,5-b]quinoline system through a Gould-Jacobs-type reaction. The precise and selective functionalization of the quinoline core is a transformative strategy for expanding chemical space and generating novel heterocyclic compounds.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 6 Fluoro 8 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy states, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Chloro-6-fluoro-8-methylquinoline, this would be achieved using Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively. arxiv.org

The process iteratively adjusts the positions of the atoms to find the configuration with the lowest possible ground state energy. stackexchange.com A common and reliable approach involves using the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netnih.gov The 'B3LYP' functional accounts for electron correlation, while the '6-311G' basis set describes the atomic orbitals. The additions of '+' and '(d,p)' indicate the inclusion of diffuse and polarization functions, respectively, which are crucial for accurately modeling systems with lone pairs and for describing bonding in detail. gaussian.com

The outcome of a successful geometry optimization is a set of coordinates representing the equilibrium structure of the molecule. From this, crucial geometric parameters can be extracted.

Table 1: Predicted Geometric Parameters from DFT Optimization

| Parameter Type | Description |

|---|---|

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F, C-H). |

| Bond Angles | The angles formed by three consecutive bonded atoms (e.g., C-C-C, C-N-C). |

| Dihedral Angles | The twist or torsion angles between four consecutive bonded atoms, defining the molecule's conformation. |

This optimized structure serves as the foundation for all subsequent computational analyses. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wisdomlib.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive and less stable. wikipedia.org

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several key electronic properties can be calculated to quantify the molecule's reactivity.

Table 2: Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. wikipedia.org |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the standard formulas used in conceptual DFT to derive global reactivity descriptors.

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO would also be located across this aromatic framework. The precise energy values and the resulting gap would be determined by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating effect of the methyl group.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other species. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com

The MEP surface is color-coded to indicate different potential values:

Red and Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive potential, which are electron-poor. These areas are favorable for nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on electron-deficient rings.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show significant negative potential (red/yellow) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The regions around the electronegative fluorine and chlorine atoms would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This visualization provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, which aligns with the familiar Lewis structure concept. wikipedia.org

For this compound, NBO analysis would reveal important charge transfer interactions. For example, it would quantify the stabilization energy from the interaction of the nitrogen lone pair (donor) with the antibonding orbitals (acceptors) of adjacent C-C and C-N bonds.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ*(C-C) | Value | Lone Pair → Antibonding (Hyperconjugation) |

| σ (C-C) | σ*(C-C) | Value | Bond → Antibonding (Hyperconjugation) |

This table illustrates the type of data generated by an NBO calculation. The E(2) values would need to be calculated specifically for the molecule.

These interactions provide deep insight into the electronic delocalization that stabilizes the quinoline ring and influences its chemical properties. researchgate.net

Prediction of Reactivity and Stability

The prediction of a molecule's reactivity and stability is a primary goal of computational analysis, drawing upon the results of the aforementioned studies. csmres.co.uknih.gov

Stability: The kinetic stability of this compound can be directly inferred from its HOMO-LUMO energy gap. A larger gap indicates that the molecule is less likely to undergo electronic transitions and is therefore more stable and less reactive. wikipedia.org Thermodynamic stability is assessed from the total energy calculated during geometry optimization.

Reactivity: The MEP surface provides a qualitative map of reactive sites, highlighting the electron-rich areas (like the N atom) prone to electrophilic attack and electron-poor areas prone to nucleophilic attack. numberanalytics.com The global reactivity descriptors derived from HOMO-LUMO energies (e.g., hardness, softness, electrophilicity index) offer a quantitative measure of reactivity. rsc.org For instance, a low hardness value (high softness) suggests the molecule is more polarizable and reactive. The NBO analysis further refines this picture by showing how intramolecular charge transfer contributes to the stability of potential intermediates in a reaction. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.govwikipedia.org The primary goal is to find the preferred orientation and conformation of the ligand within the target's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govmdpi.com

The process involves several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). The ligand's 3D structure is taken from the DFT geometry optimization.

Sampling: A docking algorithm systematically explores a vast number of possible positions and orientations (poses) of the ligand within the defined binding site of the receptor. nih.gov

Scoring: Each generated pose is evaluated by a scoring function, which calculates a score that estimates the binding free energy. Lower scores typically indicate more favorable binding. mdpi.com

The results of a docking study can predict whether this compound is likely to be an inhibitor or activator of a specific enzyme, providing a strong rationale for further experimental investigation. researchgate.net The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitrobenzophenone |

| acetyl acetone |

| ethyl acetoacetate |

| 4-Chloro-6-fluoro-2-methylquinoline |

| 4-Chloro-8-fluoro-2-methylquinoline (B101216) |

| 6-Chloroquinoline |

| 2,6-dichloro-4-fluoro phenol |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| temozolomide |

| 4-Chloro-8-methylquinolin-2(1H)-one |

Prediction of Ligand-Protein Interactions

Currently, there are no specific studies detailing the predicted ligand-protein interactions of this compound with its potential biological targets. Computational methods, such as molecular docking, are instrumental in predicting how a small molecule like this compound might bind to the active site of a protein. These simulations can provide a virtual snapshot of the binding pose and orientation of the ligand within the protein's binding pocket, offering initial clues about its potential inhibitory activity. For quinoline derivatives, these targets often include bacterial enzymes like DNA gyrase and topoisomerase IV, as well as other enzymes like cholinesterases.

Binding Energy Calculations and Affinity Prediction

Quantitative predictions of binding affinity, often expressed as binding energy (e.g., in kcal/mol), are crucial for ranking potential drug candidates. These calculations are typically performed using molecular docking software and can be refined with more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). As of now, specific binding energy calculations for the interaction of this compound with key biological targets have not been reported in the literature.

Identification of Key Amino Acid Residues and Interaction Types

Molecular docking and molecular dynamics simulations are powerful tools for identifying the specific amino acid residues that are key to the interaction between a ligand and a protein. These studies can pinpoint various types of non-covalent interactions, such as:

Hydrogen bonding: Essential for anchoring the ligand in the active site.

π-π stacking: Often observed with aromatic systems like the quinoline ring.

π-alkyl interactions: Interactions between an aromatic ring and alkyl groups.

Halogen bonding: The chlorine and fluorine atoms of this compound could potentially form halogen bonds, which are increasingly recognized for their role in ligand-protein recognition.

Without specific modeling studies for this compound, the key residues and the precise nature of these interactions for its potential targets remain speculative.

Mechanistic Insights into Biological Target Interaction

General mechanistic insights can be inferred from studies on analogous quinolone compounds, but specific details for this compound are not available.

Quinolones are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov They typically function by stabilizing the covalent complex between the gyrase and cleaved DNA, leading to a blockage of replication forks and ultimately cell death. nih.govnih.gov In silico studies on other quinolones have elucidated the critical interactions within the enzyme's active site that lead to this inhibition. nih.govdntb.gov.uanih.govmdpi.com However, the specific binding mode and inhibitory mechanism of this compound against DNA gyrase have not been computationally modeled.

Similar to DNA gyrase, topoisomerase IV is another crucial bacterial enzyme targeted by quinolone antibiotics. nih.govnih.gov It plays a vital role in the segregation of replicated chromosomes. nih.gov The inhibitory mechanism is analogous to that of DNA gyrase, involving the stabilization of the enzyme-DNA cleavage complex. nih.gov While extensive research exists on the interaction of various fluoroquinolones with topoisomerase IV, specific computational studies on this compound are absent from the current body of scientific literature.

Some quinoline derivatives have been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the context of Alzheimer's disease. Molecular modeling has been employed to understand how these compounds interact with the active site and peripheral anionic site of these enzymes. To date, there are no published computational studies investigating the potential cholinesterase inhibitory activity of this compound.

Human Topoisomerase IIα Interaction

While direct molecular docking studies specifically for this compound with human topoisomerase IIα (Topo IIα) are not extensively detailed in the available literature, the broader class of quinoline derivatives, particularly fluoroquinolones, has been the subject of such computational analyses. These studies provide a framework for understanding the potential interaction.

Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, which share functional similarities with human topoisomerases. Some research has extended this to investigate their effects on human enzymes. Molecular docking studies have been performed on various fluoroquinolones with human Topo IIα and IIβ, revealing that these compounds can fit into the enzyme's active site. nih.gov For instance, docking simulations of compounds like ciprofloxacin, moxifloxacin, and sparfloxacin (B39565) have demonstrated favorable binding affinities and the formation of hydrogen bonds with key amino acid residues in the ATP-binding site of Topo IIα, such as GLN773 and ASN770. nih.gov The binding energies for these interactions have been reported in the range of -6.0 to -7.7 kcal/mol. nih.gov

Similarly, other novel synthesized quinoline derivatives have been evaluated through molecular docking against the Topo IIα receptor as a potential mechanism for anticancer activity. uni.lu One such study identified a quinoline derivative with a binding energy of -10.4 kcal/mol, indicating a strong interaction with the receptor's pocket. uni.lu These findings suggest that the quinoline scaffold, characteristic of this compound, has the potential to interact with human topoisomerase IIα. The specific interactions would be governed by the electronic and steric effects of its chloro, fluoro, and methyl substituents.

CD38 Enzyme Binding and Modulation

A review of computational chemistry and molecular modeling literature did not yield specific studies on the binding and modulation of the CD38 enzyme by this compound. This indicates a gap in the current research landscape regarding the interaction of this particular chemical compound with the CD38 enzyme.

Lanosterol-14α-demethylase Inhibition

Lanosterol-14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is a primary target for azole antifungal drugs. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. While azoles are the most well-known inhibitors, the search for new antifungal agents has led to the investigation of other heterocyclic compounds.

In silico studies, including molecular docking, are frequently used to screen for potential inhibitors of Lanosterol-14α-demethylase. uni.lu These studies have explored a wide range of molecular scaffolds, identifying key interactions within the enzyme's active site, often involving coordination with the heme iron and hydrogen bonding with surrounding amino acid residues. uni.lu Although specific docking studies for this compound against Lanosterol-14α-demethylase are not prominently reported, its structure as a nitrogen-containing heterocycle presents a theoretical basis for potential interaction. The nitrogen atom in the quinoline ring could potentially coordinate with the heme iron of the cytochrome P450 enzyme, a common mechanism for inhibitors. Further computational studies would be necessary to validate this hypothesis and determine the binding affinity and specific interactions of this compound with the active site of Lanosterol-14α-demethylase.

In Silico Structure-Activity Relationship (SAR) Analysis

Quinoline Core : The fundamental quinoline ring system is a recognized scaffold in medicinal chemistry, known for its ability to intercalate into DNA and interact with various enzymes. nih.gov

4-Chloro Group : The chlorine atom at position 4 is an electron-withdrawing group, which can influence the electronic distribution of the quinoline ring system. This can affect the molecule's reactivity and its ability to form interactions such as halogen bonds with biological macromolecules. The 4-position is also susceptible to nucleophilic substitution, allowing for the synthesis of diverse analogues. mdpi.com

6-Fluoro Group : The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics. sigmaaldrich.com It is known to significantly enhance antimicrobial activity by increasing the lipophilicity of the molecule, which can improve penetration through bacterial cell walls. sigmaaldrich.com Furthermore, the C-6 fluorine can increase the inhibitory action against DNA gyrase. sigmaaldrich.com

A quantitative structure-activity relationship (QSAR) model for a series of quinoline derivatives showed that factors like mass, electronegativity, and partial charges of the molecules had a significant effect on their biological activity. nih.gov Therefore, the combination of the electron-withdrawing chloro and fluoro groups with the methyl group in this compound results in a unique electronic and steric profile that would dictate its specific biological interactions and activity.

Comparative Computational Studies with Structural Analogues

Comparing the computed properties of this compound with its structural analogues can provide insights into how minor structural modifications can affect potential biological activity. The table below presents a comparison of several quinoline derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C10H7ClFN | 195.62 | 3.3 | 0 | 1 |

| 4-Chloro-8-fluoro-2-methylquinoline | C10H7ClFN | 195.62 | 3.3 | 0 | 1 |

| 4-chloro-6,8-difluoro-2-methylquinoline (B1354986) | C10H6ClF2N | 213.61 | 3.4 | 0 | 1 |

| Sparfloxacin | C19H22F2N4O3 | 392.40 | 1.2 | 2 | 6 |

| 4-Chloro-6-fluoro-2-methylquinoline | C10H7ClFN | 195.62 | 3.3 | 0 | 1 |

The comparison reveals several key differences among the analogues. While this compound and its 2-methyl and 8-fluoro-2-methyl isomers share the same molecular formula and weight, the positional differences of the substituents can lead to distinct steric and electronic profiles, potentially affecting their binding to target proteins. uni.lu

The addition of a second fluorine atom in 4-chloro-6,8-difluoro-2-methylquinoline increases its molecular weight and predicted lipophilicity (XLogP), which could alter its absorption and distribution properties. uni.lu

Sparfloxacin is a much larger and more complex molecule, with a significantly higher molecular weight and a greater number of hydrogen bond donors and acceptors. nih.govnih.gov Its lower XLogP value suggests it is more hydrophilic than the simpler chloro-fluoro-methylquinolines. These features are consistent with its development as a drug, where properties like solubility and the ability to form multiple interactions with a target are optimized. nih.govnih.gov The bactericidal action of sparfloxacin is attributed to its inhibition of DNA gyrase and topoisomerase IV. nih.gov

This comparative analysis highlights how modifications to the basic quinoline scaffold, such as changing substituent positions, adding or changing halogens, and incorporating larger functional groups, can dramatically alter the physicochemical properties of the molecule. These alterations are fundamental to tuning the compound for specific biological targets and achieving desired pharmacokinetic profiles.

Structure Activity Relationship Sar Investigations of 4 Chloro 6 Fluoro 8 Methylquinoline and Its Analogues Mechanistic Focus

Impact of Halogen Position and Type on Activity

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. Halogens modify the electronic and steric properties of the molecule, thereby influencing its ability to interact with biological targets.

The presence of a chlorine atom at the C7 position of the quinoline ring is often considered essential for antimalarial activity, as it enhances the basicity of the ring and inhibits hemozoin formation. youtube.com Conversely, replacing the methoxy (B1213986) group at the C6' position in quinine (B1679958) with a chloro group can enhance its antimalarial efficacy. nih.gov In the context of anticonvulsant activity, the incorporation of a fluorine atom on the benzene (B151609) ring of quinoline derivatives has been shown to tremendously enhance their potency in the maximal electroshock (MES) test. nih.gov

For antimicrobial applications, the substitution pattern of halogens is equally significant. For instance, 5,7-dichloro and 5,7-dibromo-8-hydroxyquinoline derivatives exhibit potent fungicidal activities. nih.gov In another study, a 2-chlorophenyl-substituted quinoline derivative showed outstanding growth inhibitory potential against Aspergillus clavatus. nih.gov The presence of a fluorine atom at the C6 position is known to greatly improve antimicrobial activity by increasing the lipophilicity of the molecule, which enhances cell wall penetration. youtube.com An additional fluorine at the C8 position can further improve drug absorption and half-life, though it may also increase the risk of photosensitivity. youtube.com

The electronic effects of halogens also play a role. The fluorine and chlorine atoms in compounds like 4-chloro-8-fluoro-2-methylquinoline (B101216) can enhance binding affinity and specificity for molecular targets such as enzymes, leading to more effective inhibition.

Role of the Methyl Group at Position 8 in Activity Modulation

The methyl group, while seemingly a simple substituent, can significantly modulate the biological activity of quinoline derivatives through steric and electronic effects. The positioning of a methyl group can direct the regioselectivity of certain chemical reactions and influence how the molecule fits into a biological target's binding site.

In the case of 4-aminoquinolines, any substitution at the C8 position has been reported to abolish antimalarial activity. youtube.com However, for other classes of quinoline derivatives, the C8-methyl group can be a key feature. For instance, in the synthesis of 4-substituted 2-quinolinones and quinolinethiones, the 8-methyl group is an integral part of the core structure, and its presence influences the reactivity of the C4-chloro group towards nucleophilic substitution. mdpi.com

The steric hindrance introduced by a methyl group can be a critical factor. For example, a methyl group at the C2 position can sterically hinder access to reactive sites at position 4. While specific SAR studies on the 8-methyl group of 4-chloro-6-fluoro-8-methylquinoline are not extensively detailed in the provided literature, general principles suggest that its presence would influence the molecule's conformation and interaction with target proteins. The substitution of a methoxy group at the C8 position has been reported to reduce photosensitivity in some quinolones. youtube.com This suggests that a methyl group at this position could also play a role in modulating the molecule's photophysical properties and related toxicities.

Influence of Substituents at Positions 4 and 6 on Molecular Interactions

Substituents at the C4 and C6 positions of the quinoline ring have a profound impact on the molecule's reactivity and its interactions with biological macromolecules. The 4-chloro group is a particularly important functional group, as it is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. mdpi.com This reactivity is crucial for creating libraries of compounds for screening and for covalently binding to target proteins.

The fluorine atom at the C6 position significantly influences the electronic properties of the quinoline ring. As a strongly electron-withdrawing group, it can enhance the molecule's ability to participate in hydrogen bonding and other electrostatic interactions. slideshare.net The C6-fluoro substitution is a common feature in many fluoroquinolone antibiotics, where it is known to improve cell penetration and DNA gyrase inhibition. youtube.comresearchgate.net

The combination of a C4-chloro and a C6-fluoro substituent creates a unique electronic environment that can enhance binding affinity and specificity for enzymes and receptors. For example, in the context of human dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a 6-fluoro-2-(substituted-phenyl)quinoline-4-carboxylic acid derivative demonstrated very potent inhibition, highlighting the importance of the C6-fluoro group in achieving high affinity. nih.gov The interplay between the electron-withdrawing nature of the C6-fluoro group and the reactive potential of the C4-chloro group allows for fine-tuning of the molecule's properties for specific biological applications.

Correlation of Structural Modifications with In Vitro Biological Activity (e.g., enzyme inhibition, receptor binding)

The biological activity of quinoline derivatives is directly correlated with their structural features. Modifications to the quinoline scaffold can lead to significant changes in their ability to inhibit enzymes or bind to receptors.

Several studies have demonstrated that substituted quinolines can act as potent inhibitors of various enzymes. For example, certain quinoline derivatives have been identified as low micromolar inhibitors of the 20S proteasome's chymotrypsin-like activity. nih.gov In these cases, hydrophobic substitutions on the benzo moiety of the quinoline ring significantly improved potency. nih.gov Another study identified novel thioquinoline derivatives as potent competitive inhibitors of α-glucosidase, with one compound exhibiting a Ki of 18 µM. nih.gov Furthermore, quinolinyl-iminothiazoline derivatives have been synthesized as inhibitors of alkaline phosphatase, with one benzamide-substituted analogue showing an IC50 value of 0.337 µM. tandfonline.com

The following interactive table summarizes the in vitro activity of various quinoline analogues against different enzymes.